molecular formula C20H20N2O3S2 B2816286 N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 2320855-44-3

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2816286
CAS No.: 2320855-44-3
M. Wt: 400.51
InChI Key: LXXYHDPQHOFDKR-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide is a complex organic compound that features a combination of pyran, thiophene, thiazole, and benzamide moieties. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide typically involves multi-step organic synthesis. Key steps may include:

    Formation of the pyran ring: This can be achieved through cyclization reactions involving dihydropyran and suitable nucleophiles.

    Thiophene functionalization: Introduction of the thiophene ring can be done via cross-coupling reactions such as Suzuki or Stille coupling.

    Thiazole synthesis: Thiazole rings are often synthesized through Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Benzamide formation: The final step may involve the coupling of the synthesized intermediates with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially forming amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the benzamide group may produce the corresponding amine.

Scientific Research Applications

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its diverse functional groups.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide analogs: Compounds with slight modifications in the functional groups.

    Other benzamide derivatives: Compounds with different substituents on the benzamide moiety.

    Thiazole-containing compounds: Molecules featuring the thiazole ring but with different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical reactivity and biological activity compared to simpler analogs.

Properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c23-19(15-3-5-16(6-4-15)25-20-21-9-13-27-20)22-18(17-2-1-12-26-17)14-7-10-24-11-8-14/h1-6,9,12-14,18H,7-8,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXYHDPQHOFDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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